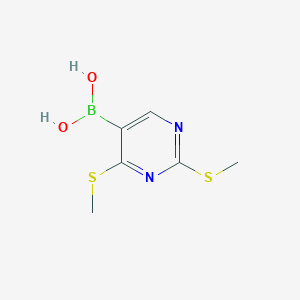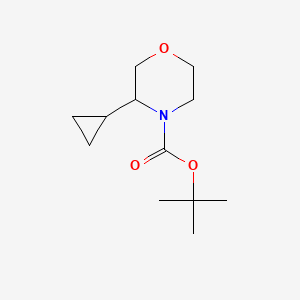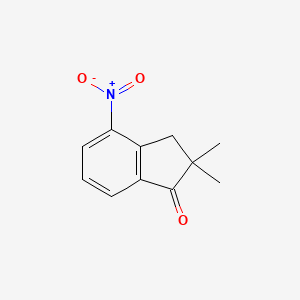![molecular formula C10H21ClN2O3 B1446530 4-Boc-6-Amino-[1,4]oxazepane hydrochloride CAS No. 1414958-25-0](/img/structure/B1446530.png)
4-Boc-6-Amino-[1,4]oxazepane hydrochloride
Descripción general
Descripción
4-Boc-6-Amino-[1,4]oxazepane hydrochloride, also known as 4-Boc-6-Amino-1,4-dioxepane hydrochloride, is a compound used in organic synthesis and chemical research. It is a small molecule that is synthesized from a variety of starting materials and is used as a building block for the synthesis of a wide range of compounds. This compound is a versatile tool for organic synthesis and is used in a variety of scientific research applications, including drug development, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its protected amine group allows for selective reactions in multi-step synthesis processes. This is particularly useful in the development of new drugs where the Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during chemical transformations .
Peptide Synthesis
In peptide synthesis, the Boc group is a common protecting group for amines. 4-Boc-6-Amino-[1,4]oxazepane hydrochloride can be used to introduce the Boc-protected amine into peptide chains, which is a crucial step in producing peptides for therapeutic use .
Material Science
This compound can be utilized in the creation of novel materials with specific properties. For example, it can be incorporated into polymers to introduce amine functionalities, which can then be deprotected to interact with other materials or act as a crosslinking agent .
Chemical Synthesis
In chemical synthesis, the Boc-protected amine can act as a nucleophile in various organic reactions. This enables the construction of complex molecules with high precision, which is essential for the synthesis of fine chemicals and active pharmaceutical ingredients .
Analytical Chemistry
As a standard in analytical chemistry, 4-Boc-6-Amino-[1,4]oxazepane hydrochloride can be used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses in research and industry settings .
Biological Studies
The compound’s role in biological studies includes serving as a building block for the synthesis of molecules that can mimic or interfere with biological pathways. This is valuable in the study of diseases and the development of new treatments .
Green Chemistry
The Boc group is often preferred for its ease of introduction and removal, which aligns with the principles of green chemistry. Using 4-Boc-6-Amino-[1,4]oxazepane hydrochloride in synthesis avoids harsh conditions and minimizes waste, contributing to more sustainable chemical practices .
Neuroscience Research
Derivatives of this compound have been studied for their potential anticonvulsant properties. This research is significant for the development of new treatments for neurological disorders such as epilepsy .
Propiedades
IUPAC Name |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCZPHHNGTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414958-25-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, 6-aminotetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)



![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)




